molecular formula C19H21N5O2 B2356319 1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863447-61-4

1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2356319
CAS RN: 863447-61-4
M. Wt: 351.41
InChI Key: WAUPONHQWMOTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The design and synthesis of novel compounds incorporating pyrazolo[3,4-d]pyrimidine and related heterocycles have been explored for potential medical applications. These studies aim at modifying the compounds' lipophilicity to improve their transport through cell wall barriers, potentially enhancing their anti-cancer activity. For instance, certain derivatives exhibited significant potency in vitro against a panel of cell lines, demonstrating the importance of structural characterization and synthesis methodologies in developing bioactive molecules (Maftei et al., 2016).

Biological and Pharmacological Activities

Compounds with the pyrazolo[3,4-d]pyrimidine core have been evaluated for their antiproliferative and proapoptotic activities, particularly in cancer research. These compounds inhibit Src phosphorylation, a mechanism relevant to blocking cancer cell growth and inducing apoptosis. Molecular modeling and biological assays have provided insights into their potential as antiproliferative agents, highlighting the significance of these derivatives in cancer therapy (Carraro et al., 2006).

Antimicrobial and Insecticidal Potential

Research has extended into the antimicrobial and insecticidal potentials of pyrazolo[3,4-d]pyrimidine derivatives. Synthesis under specific conditions, followed by biological evaluations, has identified compounds with notable activity against various microorganisms and pests. This avenue of research opens up applications in developing new antimicrobial and insecticidal agents, underscoring the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing different biological challenges (Deohate & Palaspagar, 2020).

Anti-inflammatory and Analgesic Properties

Further investigations have revealed that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory and analgesic properties. These findings are particularly relevant in the context of developing new treatments for conditions like psoriasis, where compounds exhibited significant effects in animal models. Such research highlights the therapeutic potential of these compounds in inflammation and pain management, contributing valuable insights into their application in treating autoimmune and inflammatory diseases (Li et al., 2016).

properties

IUPAC Name

1-tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-19(2,3)24-17-14(10-21-24)18(26)22(12-20-17)11-16(25)23-9-8-13-6-4-5-7-15(13)23/h4-7,10,12H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPONHQWMOTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

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